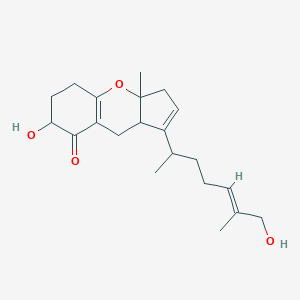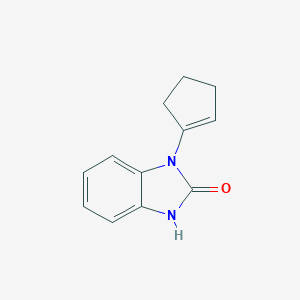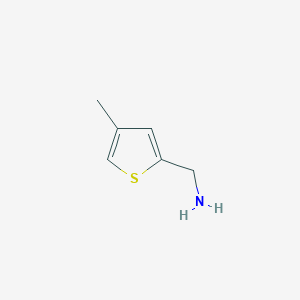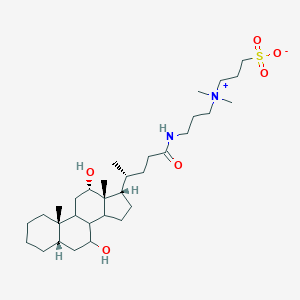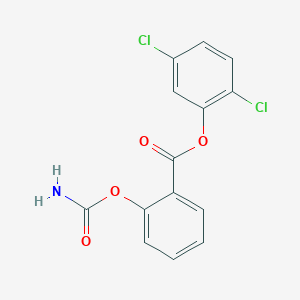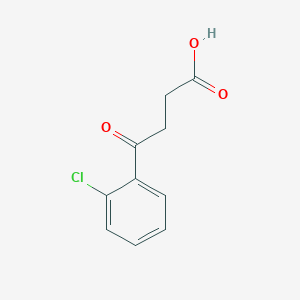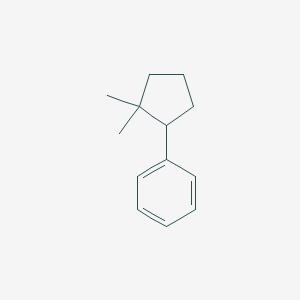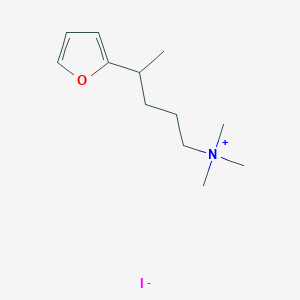
(4-(2-Furyl)pentyl)trimethylammonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-Furyl)pentyl)trimethylammonium iodide, also known as Furamidine, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been found to possess antiparasitic, antitumor, and antiviral properties, making it a promising candidate for further investigation.
Mécanisme D'action
(4-(2-Furyl)pentyl)trimethylammonium iodide exerts its antiparasitic and antitumor effects by binding to DNA and interfering with its replication. Specifically, (4-(2-Furyl)pentyl)trimethylammonium iodide binds to the minor groove of DNA, causing structural changes that prevent the binding of proteins required for replication and transcription.
Effets Biochimiques Et Physiologiques
(4-(2-Furyl)pentyl)trimethylammonium iodide has been found to have low toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. However, studies have also shown that (4-(2-Furyl)pentyl)trimethylammonium iodide can cause mitochondrial dysfunction and oxidative stress in certain cell types, highlighting the need for further investigation into its potential side effects.
Avantages Et Limitations Des Expériences En Laboratoire
(4-(2-Furyl)pentyl)trimethylammonium iodide has several advantages for laboratory experiments, including its low toxicity and ability to selectively target DNA. However, its relatively complex synthesis method and limited solubility in aqueous solutions can pose challenges for researchers.
Orientations Futures
Future research on (4-(2-Furyl)pentyl)trimethylammonium iodide could explore its potential as a treatment for other parasitic diseases, such as Chagas disease and leishmaniasis. Additionally, further investigation into its antitumor properties could lead to the development of new cancer therapies. Other potential directions for research could include the development of more efficient synthesis methods and the investigation of potential side effects in different cell types and animal models.
Méthodes De Synthèse
(4-(2-Furyl)pentyl)trimethylammonium iodide can be synthesized through a multi-step process involving the reaction of 2-furaldehyde with pentylmagnesium bromide, followed by the reaction of the resulting alcohol with trimethylamine and iodomethane. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
(4-(2-Furyl)pentyl)trimethylammonium iodide has been extensively studied for its antiparasitic activity, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. Studies have shown that (4-(2-Furyl)pentyl)trimethylammonium iodide inhibits the growth of the parasite by binding to its DNA and preventing replication. Further research has also explored the potential of (4-(2-Furyl)pentyl)trimethylammonium iodide as an antitumor agent, with promising results in preclinical models.
Propriétés
Numéro CAS |
102571-32-4 |
|---|---|
Nom du produit |
(4-(2-Furyl)pentyl)trimethylammonium iodide |
Formule moléculaire |
C12H22INO |
Poids moléculaire |
323.21 g/mol |
Nom IUPAC |
4-(furan-2-yl)pentyl-trimethylazanium;iodide |
InChI |
InChI=1S/C12H22NO.HI/c1-11(12-8-6-10-14-12)7-5-9-13(2,3)4;/h6,8,10-11H,5,7,9H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
YXIAJNFBQVDDPB-UHFFFAOYSA-M |
SMILES |
CC(CCC[N+](C)(C)C)C1=CC=CO1.[I-] |
SMILES canonique |
CC(CCC[N+](C)(C)C)C1=CC=CO1.[I-] |
Synonymes |
(4-(2-Furyl)pentyl)trimethylammonium iodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Bromo-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B11041.png)
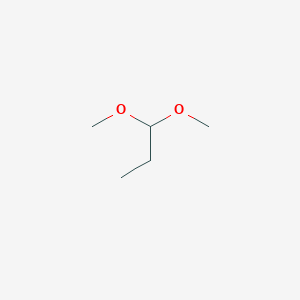
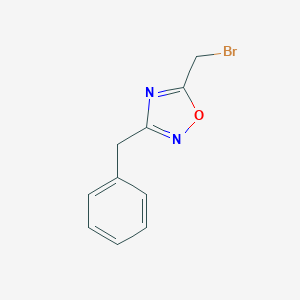
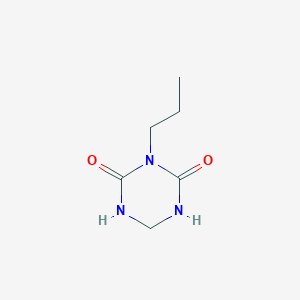
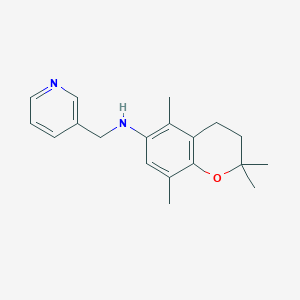
![Methyl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B11054.png)
